molecular formula C13H8N2O3S B3018042 (5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 1260248-56-3

(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B3018042
CAS No.: 1260248-56-3
M. Wt: 272.28
InChI Key: SVPXGZAAUDSABQ-UITAMQMPSA-N
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Description

(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound that features a unique structure combining chromone and imidazolidinone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 4-oxochromene-3-carbaldehyde with 2-sulfanylideneimidazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chromone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one apart from similar compounds is its unique combination of chromone and imidazolidinone moieties, which may confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3S/c16-11-7(5-9-12(17)15-13(19)14-9)6-18-10-4-2-1-3-8(10)11/h1-6H,(H2,14,15,17,19)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPXGZAAUDSABQ-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=C3C(=O)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C\3/C(=O)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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